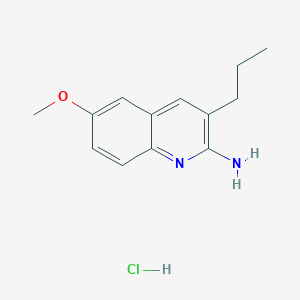

2-Amino-6-methoxy-3-propylquinoline hydrochloride

CAS No.: 1171619-76-3

Cat. No.: VC18379265

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171619-76-3 |

|---|---|

| Molecular Formula | C13H17ClN2O |

| Molecular Weight | 252.74 g/mol |

| IUPAC Name | 6-methoxy-3-propylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H16N2O.ClH/c1-3-4-9-7-10-8-11(16-2)5-6-12(10)15-13(9)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |

| Standard InChI Key | JADNNHOCTDDYND-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N=C2C=CC(=CC2=C1)OC)N.Cl |

Introduction

2-Amino-6-methoxy-3-propylquinoline hydrochloride is a chemical compound with a molecular formula of C13H17ClN2O and a molecular weight of approximately 252.73988 g/mol . This compound is characterized by the presence of an amino group at position 2, a methoxy group at position 6, and a propyl chain at position 3 of the quinoline ring system. It is primarily used in research fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Reactivity

The compound's reactivity is attributed to its functional groups. The presence of an amino group facilitates nucleophilic reactions, and the methoxy group can be demethylated. The quinoline ring system supports electrophilic aromatic substitutions, which are crucial for modifying the compound's properties.

Biological Activity

Research indicates that 2-Amino-6-methoxy-3-propylquinoline hydrochloride exhibits various biological activities. Interaction studies focus on its binding affinity and mechanism of action with biological targets, which are essential for drug design and therapeutic strategies.

Synthesis Methods

The synthesis of 2-Amino-6-methoxy-3-propylquinoline hydrochloride typically involves multi-step organic reactions. These methods are crucial for producing the compound in a controlled manner to ensure purity and consistency for research purposes.

Applications

2-Amino-6-methoxy-3-propylquinoline hydrochloride is used in industrial and scientific research, particularly in the fields of medicinal chemistry and pharmacology .

Similar Compounds

Several compounds share structural similarities with 2-Amino-6-methoxy-3-propylquinoline hydrochloride, including:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Amino-6-ethyl-3-propylquinoline | 1169992-83-9 | Ethyl group instead of methoxy |

| 2-Amino-7-methoxy-3-propylquinoline | 43866067 | Methoxy group at position 7 |

| 2-Amino-4-methoxyquinoline | Not specified | Different position of methoxy |

These analogs differ in the type or position of their functional groups, which can affect their biological activities and applications.

Safety and Handling

While specific safety data for 2-Amino-6-methoxy-3-propylquinoline hydrochloride is limited, handling chemical compounds generally requires caution. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation.

Suppliers and Availability

2-Amino-6-methoxy-3-propylquinoline hydrochloride is available from various suppliers, including BioBlocks Incorporated and Santa Cruz Biotechnology . These suppliers provide the compound for research purposes, often with detailed product information and safety data sheets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume